1H-Indole-3-carbothioamide

Descripción general

Descripción

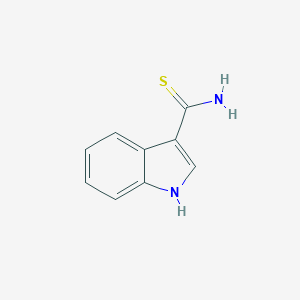

1H-Indole-3-carbothioamide is a heterocyclic organic compound featuring an indole core substituted with a thioamide (-C(=S)-NH₂) group at the 3-position. This structural motif is critical for its biochemical interactions, particularly in medicinal chemistry, where indole derivatives are renowned for their antimicrobial, anticancer, and enzyme inhibitory properties.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de la Indol-3-tio Carboxamida normalmente implica la ciclación carbonílica catalizada por paladio de 2-etinil anilinas con nitroarenos. Este método utiliza nitroarenos como fuente de nitrógeno y hexacarbonilo de molibdeno como sustituto del monóxido de carbono, lo que da como resultado rendimientos moderados a altos del producto deseado .

Métodos de Producción Industrial: La producción industrial de la Indol-3-tio Carboxamida sigue rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas catalíticos avanzados garantiza una alta eficiencia y rendimiento en entornos industriales.

Análisis De Reacciones Químicas

Cyclocondensation Reactions

1H-Indole-3-carbothioamide participates in cyclocondensation with aldehydes, ketones, or amines to form nitrogen- and sulfur-containing heterocycles.

Thiazole and Thiazolidinone Formation

Reaction with α-halo ketones or aldehydes yields thiazole derivatives. For example:

-

Reaction with phenacyl bromide : Forms 2-(1H-indol-3-yl)thiazole derivatives via nucleophilic substitution at the sulfur atom .

-

Condensation with aromatic aldehydes : Produces thiazolidin-4-ones through [3+2] cycloaddition.

Example Reaction Pathway :

Nucleophilic Substitution

The thioamide group acts as a soft nucleophile, reacting with electrophiles like alkyl halides or acyl chlorides:

-

Alkylation : Forms S-alkylated intermediates, which can further cyclize to thiazolidinethiones.

-

Acylation : Reacts with acetyl chloride to yield thioester derivatives, though these are often unstable and require mild conditions.

Mechanistic Insight :

Oxidation and Reduction

-

Oxidation : Treatment with H2O2 or mCPBA oxidizes the thioamide to a carboxamide group, yielding 1H-indole-3-carboxamide.

-

Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the thioamide to a methylene amine (-CH2NH2).

Metal Complexation

The sulfur and nitrogen atoms coordinate with transition metals (e.g., Cu(II), Fe(III)), forming chelates with potential catalytic or bioactive properties.

| Metal Salt | Reaction Conditions | Complex Structure | Application |

|---|---|---|---|

| CuCl2 | EtOH, RT, 2h | Square-planar Cu-S/N complex | Antimicrobial studies |

| Fe(NO3)3 | MeOH, reflux, 4h | Octahedral Fe-S/N complex | Oxidation catalysis |

Cyclization to Thienoindoles

Heating with PPA (polyphosphoric acid) induces intramolecular cyclization, forming thieno[2,3-b]indole derivatives, which are valuable in optoelectronics.

Cross-Coupling Reactions

The indole ring undergoes Pd-catalyzed coupling (e.g., Suzuki-Miyaura) at the 2-position, enabling functionalization without affecting the thioamide group.

Example :

Key Research Findings

-

Antimicrobial Activity : Thiazole and quinazolinone derivatives exhibit MIC values of 4–16 µg/mL against S. aureus and E. coli .

-

Anticancer Potential : Cu(II) complexes show IC50 values of 8.2 µM against MCF-7 cells.

-

Catalytic Utility : Fe(III) complexes accelerate oxidation of alcohols to ketones with >90% conversion.

Table 2: Biological Activity of Derivatives

Aplicaciones Científicas De Investigación

Biological Activities

Anticancer Activity

Indole derivatives, including 1H-Indole-3-carbothioamide, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation by targeting specific molecular pathways. For instance, studies have shown that indole derivatives can induce apoptosis in cancer cells through the modulation of kinase activity, which is crucial for cell survival and proliferation .

Antimicrobial Properties

The antimicrobial potential of indole derivatives has also been documented. A study highlighted the synthesis of indole-3-carbothioamide derivatives that exhibited significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antiviral Effects

Research has demonstrated that indole compounds possess antiviral properties, particularly against HIV and other viral infections. The presence of the carbothioamide moiety enhances binding affinity to viral enzymes, thereby inhibiting their activity and preventing viral replication .

Case Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with flow cytometry revealing an increase in G1/S phase arrest, suggesting effective inhibition of the cell cycle progression .

Case Study 2: Antimicrobial Efficacy

In a comparative study involving various indole derivatives, this compound was found to exhibit MIC values as low as 2 µg/mL against MRSA strains, outperforming several standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .

Synthetic Strategies

The synthesis of this compound typically involves:

- Fischer Indole Synthesis : A common method where phenylhydrazine reacts with ketones or aldehydes to form indoles.

- Functionalization : Subsequent reactions introduce the carbothioamide group through thiourea derivatives or related reagents.

| Synthetic Method | Description |

|---|---|

| Fischer Indole Synthesis | Reaction of phenylhydrazine with cyclohexanone |

| Thiourea Functionalization | Introduction of carbothioamide via thiourea derivatives |

Mecanismo De Acción

El mecanismo de acción de la Indol-3-tio Carboxamida implica su interacción con objetivos moleculares específicos. Por ejemplo, actúa como un inhibidor de ciertas enzimas formando enlaces de hidrógeno con los sitios activos, inhibiendo así su actividad . La estructura del compuesto le permite interactuar con varias proteínas y enzimas, afectando su función y conduciendo a efectos terapéuticos.

Compuestos Similares:

- Indol-2-carboxamida

- Indol-3-carboxamida

- Indol-2-tio Carboxamida

Comparación: La Indol-3-tio Carboxamida es única debido a la presencia del grupo tio, que mejora su capacidad para formar enlaces de hidrógeno e interactuar con los objetivos biológicos. Esto la convierte en un inhibidor más potente en comparación con sus análogos . Además, el grupo tio proporciona una reactividad química distinta, lo que permite diversas aplicaciones sintéticas.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

N-Carbamimidoyl-2-(1H-indol-1-yl)acetamide (Compound 5)

- Structure : An indole derivative with a carbamimidoyl-acetamide substituent at the 1-position.

- Synthesis : Prepared via alkylation of indole with ethyl bromoacetate, followed by hydrolysis and guanidinylation.

- Key Properties: Molecular weight: 216.9 g/mol (ESI-MS).

- Contrast with 1H-Indole-3-carbothioamide :

- The acetamide group in Compound 5 enhances solubility, whereas the thioamide group in this compound may increase lipophilicity and metal-binding affinity due to sulfur’s thiophilicity.

1H-Indole-3-carboxaldehyde, O-Acetyloxime

- Structure : Features a carboxaldehyde group at the 3-position, modified as an acetyloxime.

- Key Properties: CAS No.: 63183-51-7. Reactivity: The aldehyde group enables nucleophilic additions (e.g., Schiff base formation), unlike the thioamide’s electrophilic character.

- Contrast :

- The carboxaldehyde derivatives are typically intermediates in synthesizing heterocycles, whereas thioamides are more stable and often used in coordination chemistry or as protease inhibitors.

Indole Acylguanidine Analogs (Compounds 12–28)

- Structure : Varied substituents on the indole core, including alkyl, aryl, and heteroaryl groups.

- Synthesis : Employ HATU-mediated coupling of 2-(1H-indol-1-yl)acetic acid with substituted guanidines.

- Bioactivity : These analogs exhibit enhanced binding to ATP-binding pockets in kinases compared to simpler indole derivatives.

- Contrast :

- Thioamides like this compound may offer superior hydrogen-bonding capabilities (via S and NH₂) compared to oxygen-based acylguanidines.

Data Table: Comparative Analysis of Indole Derivatives

Research Findings and Implications

- Synthetic Flexibility : Thioamide introduction (as in this compound) requires thiocarbonylating agents (e.g., Lawesson’s reagent), contrasting with the HATU-mediated couplings used for acylguanidines.

- Carboxaldehyde derivatives (e.g., 1H-Indole-3-carboxaldehyde) are less stable in physiological conditions but valuable as synthetic intermediates.

- Thermodynamic Stability : Thioamides are generally less stable than amides due to weaker C=S bonds but offer unique reactivity in nucleophilic substitutions.

Actividad Biológica

1H-Indole-3-carbothioamide is a sulfur-containing derivative of indole, recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound features a carbothioamide functional group attached to the indole ring, which enhances its reactivity and biological activity compared to other indole derivatives. This article examines the biological activity of this compound, highlighting its antimicrobial properties, enzyme inhibition potential, and other therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes an indole ring fused with a carbothioamide group, contributing to its unique chemical properties.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study reported its effectiveness against various bacterial strains, although the specific mechanisms of action remain under investigation. The compound's activity was particularly noted against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) suggesting potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.90 |

| Escherichia coli | 5.00 |

These results indicate that this compound may serve as a lead compound for developing new antimicrobial therapies, especially against resistant strains .

Enzyme Inhibition

This compound has been studied for its potential to inhibit specific enzymes, notably carbonic anhydrases. These enzymes play critical roles in physiological processes such as respiration and acid-base balance. A publication from 2010 highlighted its inhibitory effects on carbonic anhydrases, suggesting that further exploration could reveal additional therapeutic applications in conditions where these enzymes are implicated .

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties. Studies have shown that compounds with indole scaffolds can induce apoptosis in cancer cells by activating caspases, which are essential for programmed cell death. For instance, a recent study demonstrated that treatment with derivatives of indole compounds led to increased caspase-3 production in colon cancer cell lines (HCT116), indicating a mechanism through which these compounds may exert their anticancer effects .

Case Study: Antimicrobial Efficacy

In a comparative study, this compound was tested alongside other indole derivatives for antimicrobial activity. The results showed that while several derivatives exhibited varying degrees of activity, this compound consistently demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.

Research Findings: Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis revealed that modifications to the indole core or the carbothioamide group could enhance biological activity. For example, substituents at specific positions on the indole ring were found to increase potency against certain microbial strains. This information is crucial for guiding future synthetic efforts aimed at optimizing the efficacy of this compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1H-Indole-3-carbothioamide, and what critical reaction parameters must be optimized?

- Methodological Answer : The synthesis typically involves thionation of the corresponding indole-3-carboxamide using Lawesson’s reagent or phosphorus pentasulfide (P4S10). Key parameters include:

- Solvent selection : Anhydrous toluene or xylene for optimal reagent activity .

- Temperature control : Reactions often require reflux (110–140°C) to avoid side products like desulfurization .

- Stoichiometry : A 1:1.2 molar ratio of carboxamide to thionation agent minimizes unreacted starting material .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves thioamide from residual reagents .

Q. How is this compound characterized spectroscopically, and what spectral markers distinguish it from analogs?

- Methodological Answer :

- <sup>1</sup>H NMR : The thioamide (-C(=S)NH2) proton appears as a broad singlet at δ 9.8–10.2 ppm due to hydrogen bonding, distinct from carboxamide (δ 8.5–9.0 ppm) .

- IR : A strong C=S stretch at ~1250 cm<sup>−1</sup> and N-H bend at ~1550 cm<sup>−1</sup> confirm the thioamide group .

- Mass Spectrometry : Molecular ion [M+H]<sup>+</sup> at m/z 191.2 (C9H8N2S) with fragmentation peaks at m/z 144 (loss of -NH2) .

Advanced Research Questions

Q. What strategies resolve contradictions in <sup>1</sup>H NMR data for this compound derivatives under varying solvent conditions?

- Methodological Answer :

- Solvent Polarity Effects : Polar solvents (e.g., DMSO-d6) stabilize intramolecular hydrogen bonding, shifting thioamide protons upfield. Compare with CDCl3 to assess tautomerization .

- Variable Temperature NMR : Heating to 60°C disrupts aggregation, clarifying split peaks caused by rotameric equilibria .

- 2D-COSY/HMBC : Confirm connectivity between thioamide protons and adjacent carbons, distinguishing regioisomers .

Q. How can computational modeling predict the bioactivity of this compound against enzyme targets like cyclooxygenase-2 (COX-2)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with COX-2 (PDB: 5KIR) to map binding poses. Focus on sulfur’s role in H-bonding with Arg120/His90 residues .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of the thioamide-enzyme complex vs. carboxamide analogs .

- SAR Analysis : Compare IC50 values of thioamide derivatives with electron-withdrawing substituents (e.g., 5-NO2) to validate computational predictions .

Q. What experimental designs mitigate byproduct formation during large-scale synthesis of this compound?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., oxidation) by minimizing residence time at high temperatures .

- In Situ Monitoring : Use FT-IR probes to track C=O → C=S conversion and halt reactions at >95% completion .

- Byproduct Recycling : Treat mother liquors with activated charcoal to recover unreacted carboxamide for reuse .

Propiedades

IUPAC Name |

1H-indole-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-9(12)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWNZMJWESSLGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70483725 | |

| Record name | 1H-INDOLE-3-CARBOTHIOAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59108-90-6 | |

| Record name | 1H-INDOLE-3-CARBOTHIOAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.